molecular formula C18H19O3P B129291 Dppd-phos 2-oxide CAS No. 145051-55-4

Dppd-phos 2-oxide

カタログ番号: B129291
CAS番号: 145051-55-4
分子量: 314.3 g/mol
InChIキー: LSELVNDFXRDUHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"Dppd-phos 2-oxide" refers to a class of organophosphorus compounds characterized by a 1,4,2-oxazaphosphepine backbone with a phosphoryl (P=O) group. A representative synthesis involves reacting benzoxazine derivatives with triethyl phosphite in the presence of boron trifluoride etherate, yielding compounds such as (2R,S)-2-ethoxy-(5S)-5-methyl-4-[(1ʹS)-1-phenylethyl]-2,3,4,5-tetrahydro-1,4,2-benzoxazaphosphepine 2-oxide (13b) (7% yield) and its isomer (14b) (15% yield) as colorless oils . Key structural features include a six-membered heterocyclic ring containing oxygen, nitrogen, and phosphorus atoms, with stereochemical diversity introduced via substituents like ethoxy and phenylethyl groups. The compound’s $^{1}$H-NMR profile (e.g., δ 1.41 ppm for methyl protons) and optical activity ([α]D = −2.2°) highlight its conformational complexity .

特性

CAS番号

145051-55-4

分子式

C18H19O3P

分子量

314.3 g/mol

IUPAC名

4,6-diphenyl-2-prop-2-enyl-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C18H19O3P/c1-2-13-22(19)20-17(15-9-5-3-6-10-15)14-18(21-22)16-11-7-4-8-12-16/h2-12,17-18H,1,13-14H2

InChIキー

LSELVNDFXRDUHX-UHFFFAOYSA-N

SMILES

C=CCP1(=O)OC(CC(O1)C2=CC=CC=C2)C3=CC=CC=C3

正規SMILES

C=CCP1(=O)OC(CC(O1)C2=CC=CC=C2)C3=CC=CC=C3

同義語

4,6-diphenyl-2-(2-propenyl)-1,3-dioxa-2-phosphorinane 2-oxide
DPPD-phos 2-oxide

製品の起源

United States

類似化合物との比較

Cyclophosphamide (1,3,2-Oxazaphosphorine 2-Oxide)

Structural Similarities and Differences :

  • Cyclophosphamide, a nitrogen mustard prodrug, shares the 1,3,2-oxazaphosphorine 2-oxide core but differs in substituents (bis(2-chloroethyl)amino groups) and a tetrahydro-2H ring system .
  • Applications : Unlike Dppd-phos 2-oxide (primarily a synthetic intermediate), cyclophosphamide is a clinically used antineoplastic agent due to its DNA alkylation properties after metabolic activation .
  • Physicochemical Properties: Cyclophosphamide is water-soluble (critical for intravenous administration), whereas Dppd-phos 2-oxide derivatives are lipophilic oils, limiting their biomedical utility .

Table 1: Key Comparisons

Property Dppd-phos 2-Oxide (13b) Cyclophosphamide
Core Structure 1,4,2-Oxazaphosphepine 2-oxide 1,3,2-Oxazaphosphorine 2-oxide
Solubility Lipophilic (oil) Water-soluble
Synthesis Yield 7–15% Industrially optimized (high yield)
Biological Activity Limited data Antineoplastic (FDA-approved)

Triazine 2-Oxides (e.g., 3-Dimethylamino-1,2,4-triazine 2-Oxide)

Reactivity Contrasts :

  • Triazine 2-oxides undergo regioselective bromination (e.g., with Br₂ or NBS) at the C6 position, yielding 6-bromo derivatives in high yields (65–80%) . Dppd-phos 2-oxide’s reactivity is less explored but likely centers on phosphorus-mediated transformations.
  • Synthetic Efficiency : Triazine 2-oxides achieve superior yields (e.g., 70–80% with K₂CO₃ as base) compared to Dppd-phos 2-oxide’s modest 7–15%, suggesting challenges in cyclization or stereochemical control for the latter .

Table 2: Reaction Yields Under Varied Conditions

Compound Reaction Type Yield (%) Conditions Reference
Dppd-phos 2-Oxide (13b) Cyclization 7 BF₃·Et₂O, 72 h
Triazine 2-Oxide (1) Bromination (K₂CO₃) 70 CH₂Cl₂, 2 h

Q & A

Basic Research Questions

Q. What are the recommended methods for structural characterization of Dppd-phos 2-oxide?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm bonding environments, infrared (IR) spectroscopy to identify functional groups (e.g., P=O stretches), and X-ray crystallography for definitive structural elucidation. For purity assessment, high-performance liquid chromatography (HPLC) with reverse-phase columns (e.g., C18) is advised, as demonstrated in studies of structurally analogous phosphorus oxides .

Q. How should experimental conditions be optimized for synthesizing Dppd-phos 2-oxide derivatives?

  • Methodological Answer : Optimize reaction parameters (solvent, temperature, catalyst) through iterative testing. For halogenation reactions, use Br₂ or Cl₂ in chloroform or dichloromethane with Et₃N or K₂CO₃ as a base, as these conditions minimize side products and improve yields (e.g., 65–80% yields in bromination of triazine oxides) . Monitor reaction progress via thin-layer chromatography (TLC) and isolate products using silica gel chromatography.

Q. What safety protocols are critical when handling Dppd-phos 2-oxide?

  • Methodological Answer : Follow OSHA/GHS guidelines: use personal protective equipment (PPE) to avoid inhalation/contact, ensure adequate ventilation, and prevent dust formation. Decomposition products like phosphorus oxides require specialized fume hoods . Store in airtight containers away from moisture and oxidizing agents.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of Dppd-phos 2-oxide?

  • Methodological Answer : Employ hybrid density functional theory (DFT) with exact-exchange terms (e.g., B3LYP) and basis sets like 6-31G(d,p) to model electronic structure, frontier molecular orbitals, and electrostatic potentials. Validate results against experimental UV-Vis or NMR data. Studies on similar phosphorus oxides highlight the importance of gradient corrections for thermochemical accuracy .

Q. What strategies resolve contradictions in reaction yields or byproduct formation during synthesis?

  • Methodological Answer : Conduct mechanistic studies using isotopic labeling or in-situ spectroscopy (e.g., Raman) to identify intermediates. For example, varying catalysts (Et₃N vs. K₂CO₃) in bromination reactions alters intermediate stability, leading to divergent yields (65% vs. 70%) . Computational modeling of transition states can further explain selectivity.

Q. How can mutagenicity risks of Dppd-phos 2-oxide derivatives be assessed?

  • Methodological Answer : Perform Ames tests with Salmonella typhimurium strains to detect DNA-reactive mutagenicity. Cross-reference results with structural alerts (e.g., aromatic nitro groups) and literature on non-mutagenic aromatic N-oxides . Regulatory acceptance requires demonstrating absence of genotoxic mechanisms via in vitro assays (e.g., micronucleus tests).

Q. What analytical techniques quantify trace impurities in Dppd-phos 2-oxide samples?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) for high-sensitivity detection of sub-1% impurities. For phosphorus-containing byproducts, inductively coupled plasma mass spectrometry (ICP-MS) provides elemental specificity. HPLC methods optimized for phospholane oxides (e.g., Newcrom R1 columns) achieve baseline separation of analogs .

Q. How do solvent polarity and Lewis acidity influence Dppd-phos 2-oxide’s reactivity in catalysis?

  • Methodological Answer : Design solvent screens using Kamlet-Taft parameters (polarity, hydrogen-bonding) to correlate with reaction rates. For example, dichloromethane’s low polarity enhances electrophilic substitution in halogenation, while acetonitrile stabilizes charged intermediates. Computational solvation models (e.g., COSMO-RS) can predict solvent effects .

Q. Can experimental and computational data be reconciled for Dppd-phos 2-oxide’s thermodynamic stability?

  • Methodological Answer : Compare DFT-calculated Gibbs free energies with calorimetric data (e.g., DSC/TGA). Adjust functionals (e.g., including Colle-Salvetti correlation terms) to improve agreement for enthalpy/entropy values, as demonstrated in studies of phosphorus pentoxide derivatives .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。